2-Methylbutyroylcarnitine

Descripción general

Descripción

La 2-Metilbutirilocarnitina es un miembro de la clase de compuestos de acilcarnitina, que son moléculas orgánicas que contienen un ácido graso unido a la carnitina a través de un enlace éster. Específicamente, la 2-Metilbutirilocarnitina es una C5-acilcarnitina con un grupo 2-metilbutirilo como sustituyente acilo. Este compuesto es prácticamente insoluble en agua y es débilmente ácido. Se encuentra principalmente en la membrana y el espacio extracelular dentro de las células y se puede detectar en la orina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 2-Metilbutirilocarnitina típicamente involucra la esterificación del ácido 2-metilbutírico con carnitina. Las condiciones de reacción a menudo incluyen el uso de un catalizador y solvente adecuados para facilitar el proceso de esterificación. La ruta sintética exacta puede variar dependiendo del rendimiento y pureza deseados del producto final .

Métodos de producción industrial

La producción industrial de la 2-Metilbutirilocarnitina puede implicar procesos de esterificación a gran escala, utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la eficiencia. El proceso de producción también puede incluir pasos de purificación como la cristalización o la cromatografía para asegurar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

La 2-Metilbutirilocarnitina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos y condiciones específicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la 2-Metilbutirilocarnitina incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para lograr el resultado deseado .

Productos principales formados

Los productos principales formados a partir de las reacciones de la 2-Metilbutirilocarnitina dependen de la reacción y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden resultar en la formación de varios derivados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Chemical Properties and Role

2-Methylbutyroylcarnitine is classified as a C5-acylcarnitine, which plays a crucial role in the transport of acyl groups into mitochondria for beta-oxidation, a key process in energy production. It is primarily involved in the metabolism of fatty acids and is one of the most abundant acylcarnitines found in human tissues and biofluids .

Cancer Research

Recent studies have highlighted the protective effects of this compound against various cancers. Notably:

- Lung Cancer : A significant association was found between elevated levels of this compound and a decreased risk of lung cancer, with an odds ratio indicating a protective effect (OR IVW = 0.59; 95% CI: 0.50–0.70; P = 1.98×10⁻⁹) .

- Breast Cancer : The compound also showed a reduced risk for estrogen receptor-positive breast cancer (OR IVW = 0.72; 95% CI: 0.64–0.80; P = 3.55×10⁻⁹) .

- Ovarian Cancer : Similar protective effects were noted, with an odds ratio indicating a lower incidence (OR IVW = 0.77; 95% CI: 0.68–0.86; P = 3.0×10⁻⁶) .

These findings suggest that this compound could serve as a potential biomarker for assessing cancer risk and may inform therapeutic strategies.

Metabolic Disorders

This compound has been implicated in various metabolic disorders, including:

- Type 2 Diabetes Mellitus : Elevated levels have been associated with the condition, suggesting a role in insulin resistance and glucose metabolism .

- Obesity : Its presence in higher concentrations has been noted in obese individuals, indicating potential pathways for energy metabolism dysregulation .

- Neurological Disorders : The compound is being investigated for its therapeutic potential in neurological conditions due to its involvement in fatty acid metabolism .

Table: Summary of Key Findings on this compound

Mecanismo De Acción

La 2-Metilbutirilocarnitina ejerce sus efectos a través de su papel en el metabolismo de los ácidos grasos. Está involucrada en el transporte de ácidos grasos a las mitocondrias para la β-oxidación, un proceso que genera energía. El compuesto se une a receptores y enzimas específicos, facilitando la conversión de ácidos grasos en energía. En el contexto de los trastornos metabólicos, los niveles elevados de 2-Metilbutirilocarnitina indican una deficiencia en la enzima deshidrogenasa específica para la isobutriril-CoA .

Comparación Con Compuestos Similares

La 2-Metilbutirilocarnitina se puede comparar con otras acilcarnitinas, como:

Acetilcarnitina: Involucrada en el transporte de grupos acetilo a las mitocondrias.

Propionilcarnitina: Involucrada en el transporte de grupos propionilo.

Butirilocarnitina: Involucrada en el transporte de grupos butirilo.

La singularidad de la 2-Metilbutirilocarnitina radica en su papel específico en el metabolismo de los ácidos grasos de cadena ramificada y su importancia diagnóstica en los trastornos metabólicos .

Actividad Biológica

2-Methylbutyroylcarnitine is an acylcarnitine, specifically an ester of carnitine and 2-methylbutanoic acid. It plays a significant role in the metabolism of fatty acids and has been implicated in various physiological and pathological conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Acylcarnitines

Acylcarnitines are crucial for the transport of acyl groups (fatty acids and organic acids) into the mitochondria for beta-oxidation, a process essential for energy production. There are over 1000 types of acylcarnitines identified in the human body, with short-chain acylcarnitines like this compound constituting a significant portion of these metabolites .

Biological Functions

Fatty Acid Metabolism

this compound is involved in lipid metabolism, influencing how fats are processed within the body. Its levels correlate positively with certain metabolic markers, indicating its role in energy homeostasis .

Pathological Associations

Research has shown that elevated levels of this compound are associated with several conditions:

- Exudative Age-related Macular Degeneration : Increased plasma levels have been noted in patients suffering from this eye condition, suggesting a potential biomarker role .

- Type 2 Diabetes Mellitus and Obesity : Elevated levels are also observed in individuals with type 2 diabetes and obesity, indicating its involvement in metabolic dysregulation .

- Heart Failure : Studies have linked increased levels of this metabolite with both diastolic and systolic heart failure, highlighting its relevance in cardiovascular diseases .

Case Studies and Clinical Research

- Metabolomics Studies : A study utilizing metabolomics identified this compound as a potential biomarker for acute rejection after heart transplantation. The findings suggest that monitoring this metabolite could aid in post-transplant management .

- Obesity Research : In a cohort study examining childhood obesity, this compound was nominally associated with obesity-related metabolic changes, emphasizing its potential as a therapeutic target or biomarker in pediatric populations .

- Physical Activity and Cancer Risk : Another study indicated that higher levels of this compound were associated with reduced breast cancer risk among physically active women, suggesting a protective effect linked to lifestyle factors .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

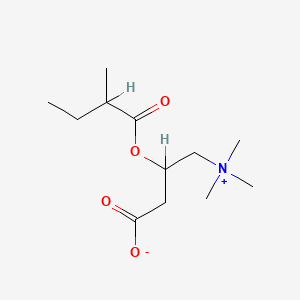

3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCPDBBYTYJYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423789 | |

| Record name | 2-Methylbutyroylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylbutyroylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31023-25-3 | |

| Record name | 2-Methylbutyroylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbutyroylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.